molecular formula C13H12ClN3S B2770493 6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049721-16-5

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2770493
CAS No.: 1049721-16-5
M. Wt: 277.77
InChI Key: OUBIRSYWXJEQKB-UHFFFAOYSA-N
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Description

“6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives are known for their diverse biological activities and are considered important in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the cyclization of certain precursors . For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .

Scientific Research Applications

Synthesis and Derivative Formation

A study detailed the synthesis of 2-amino-4-phenyl-3, 4-dihydrothieno[2, 3-d]pyrimidine derivatives, showcasing a method involving the reduction of dihydrothieno pyrimidinones and -2-thiones with sodium borohydride and lithium aluminum hydride. These derivatives were further modified to obtain compounds with lower inhibitory effects against blood platelet aggregation compared to their quinazoline analogs, indicating potential for further pharmaceutical application development (Ishikawa & Yamaguchi, 1980).

Antioxidant Activity

Another research focused on synthesizing N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and evaluating their antioxidant activity. Compounds with electron-donating substituents showed significant radical scavenging activity, highlighting their potential as antioxidant agents (Kotaiah et al., 2012).

Antimicrobial and Antifungal Applications

A study described the preparation of heterocyclic compounds with antimicrobial properties when incorporated into polyurethane varnish and printing ink paste. These compounds exhibited very good antimicrobial effects against various microbial strains, suggesting applications in surface coatings and printing inks for enhanced microbial resistance (El‐Wahab et al., 2015). Additionally, derivatives of thieno[2,3-d]pyrimidine were synthesized and evaluated for their antifungal activities, indicating their potential use in agricultural fungicides and pharmaceutical antifungals (Konno et al., 1989).

Antitumor and Antithrombotic Potential

Research into 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated potent anticancer activity against several human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings suggest the derivatives' potential as antitumor agents (Hafez & El-Gazzar, 2017). Additionally, 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were identified for their antihypertensive activity, presenting a new avenue for the development of blood pressure-lowering medications (Bennett et al., 1981).

Future Directions

The future directions for the study of “6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new synthetic methods, the study of their mechanisms of action, and the optimization of their physical and chemical properties .

Properties

IUPAC Name

6-methyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c1-9-7-11-12(14-8-15-13(11)17-9)16-10-5-3-2-4-6-10;/h2-8H,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBIRSYWXJEQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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